Scientific Field: Bioconjugation Chemistry Summary of Application: Alpha-GalNAc-TEG-N3 is utilized in click chemistry, a method for attaching a probe or substrate to a specific biomolecule, which is a powerful tool for bioconjugation. This reagent is particularly useful for its high yield, specificity, and simplicity in binding molecules like nucleic acids, lipids, and proteins .
Methods of Application: The application involves the azide-alkyne cycloaddition reaction, where alpha-GalNAc-TEG-N3, containing an azide group, reacts with a molecule containing an alkyne group in the presence of a copper(I) catalyst to form a stable triazole linkage.
Results and Outcomes: The use of alpha-GalNAc-TEG-N3 in click chemistry has been shown to produce high yields of the desired conjugates with minimal side reactions, ensuring the functional integrity of the biomolecules involved.
Scientific Field: Pharmacology and Oncology Summary of Application: In the development of ADCs, alpha-GalNAc-TEG-N3 serves as a linker molecule that attaches cytotoxic drugs to antibodies targeting specific cancer cells. This allows for targeted delivery of therapeutics .
Results and Outcomes: ADCs utilizing alpha-GalNAc-TEG-N3 have demonstrated improved targeting and reduced off-target effects, leading to enhanced efficacy and safety profiles in cancer treatment.
Scientific Field: Glycobiology Summary of Application: Alpha-GalNAc-TEG-N3 is used to study glycan structures on proteins and cells. It helps in understanding glycan functions in biological processes and disease states .
Methods of Application: The reagent is used to label glycans with azide groups, which can then be detected or purified through click chemistry reactions with probes or beads containing alkyne groups.
Results and Outcomes: Research has shown that this method allows for precise labeling and analysis of glycan structures, providing insights into their roles in cell signaling, immune response, and pathogen interaction.
Scientific Field: Molecular Biology Summary of Application: Alpha-GalNAc-TEG-N3 is applied in the modification of nucleic acids for therapeutic or diagnostic purposes. It enables the site-specific labeling or attachment of nucleic acids .
Methods of Application: The reagent is incorporated into nucleic acids during synthesis or through post-synthetic modifications, allowing for the introduction of azide groups that can be further modified via click chemistry.
Results and Outcomes: Studies have demonstrated that modified nucleic acids exhibit enhanced stability and binding affinity, which is beneficial for therapeutic applications such as antisense oligonucleotides and siRNA.
Scientific Field: Proteomics Summary of Application: Alpha-GalNAc-TEG-N3 is used in proteomics to label and study protein interactions and functions. It facilitates the identification and quantification of proteins in complex mixtures .
Methods of Application: Proteins are chemically modified with alpha-GalNAc-TEG-N3 to introduce azide groups, which can then be targeted with alkyne-tagged probes or affinity tags for subsequent analysis.
Results and Outcomes: The application of this reagent in proteomics has led to the discovery of novel protein functions and interactions, as well as the development of new biomarkers for diseases.
Scientific Field: Lipidomics Summary of Application: Alpha-GalNAc-TEG-N3 is instrumental in the study of lipid function and metabolism. It is used to label lipids for tracking their distribution and interactions within cells .
Methods of Application: Lipids are tagged with alpha-GalNAc-TEG-N3, introducing azide groups that can be clicked with alkyne-containing probes for visualization or isolation.
Results and Outcomes: This approach has provided valuable data on lipid dynamics, contributing to a better understanding of lipid-related diseases and the development of lipid-based therapeutics.
Scientific Field: Molecular Medicine Summary of Application: Alpha-GalNAc-TEG-N3 is used in the development of therapeutic oligonucleotides, such as siRNA and antisense oligonucleotides, which can silence disease-causing genes. The compound facilitates targeted delivery to specific tissues, like the liver, by exploiting the asialoglycoprotein receptor (ASGPR) .
Methods of Application: The alpha-GalNAc moiety targets ASGPR, enhancing the uptake of oligonucleotides into hepatocytes. The TEG spacer increases solubility and bioavailability, while the azide group allows for click chemistry reactions with other molecules.
Results and Outcomes: This application has led to significant advances in the delivery of therapeutic oligonucleotides, with improved potency and specificity demonstrated in both in vitro and in vivo studies .
Scientific Field: Diagnostic Medicine Summary of Application: Alpha-GalNAc-TEG-N3 is utilized in diagnostic imaging to enhance the visualization of specific cells or tissues. It is particularly useful in cancer diagnostics, where targeted imaging agents can improve the detection of tumors .
Methods of Application: The compound is conjugated to imaging agents, such as fluorescent dyes or radiolabels, through click chemistry. The alpha-GalNAc moiety can target specific cell types or tissue receptors.
Results and Outcomes: The use of alpha-GalNAc-TEG-N3 in diagnostic imaging has resulted in more precise tumor localization and improved imaging clarity, aiding in the early detection and treatment planning for cancer patients.
Scientific Field: Immunology Summary of Application: In vaccine development, alpha-GalNAc-TEG-N3 is used to conjugate antigens to adjuvants or carriers, enhancing the immune response to the target pathogen .
Methods of Application: The azide functionality of alpha-GalNAc-TEG-N3 allows for the attachment of antigens to carriers with alkyne groups, facilitating a more robust and targeted immune response.
Results and Outcomes: Vaccines utilizing this technology have shown improved immunogenicity, leading to stronger and more specific antibody responses against the intended pathogen.
Scientific Field: Cellular Biology Summary of Application: Alpha-GalNAc-TEG-N3 is employed in cell surface engineering to modify the glycan structures on the cell surface, which can alter cell signaling and interactions .
Methods of Application: The compound is used to introduce azide groups onto cell surface glycans, which can then be targeted with alkyne-modified molecules, altering the cell’s interaction with its environment.
Results and Outcomes: This application has enabled researchers to study and manipulate cell signaling pathways, leading to insights into cell behavior and the development of new therapeutic approaches.
Scientific Field: Material Science Summary of Application: Alpha-GalNAc-TEG-N3 is applied in the creation of biomaterials, such as hydrogels and biodegradable polymers, which can be used for drug delivery and tissue engineering .
Methods of Application: The azide group of alpha-GalNAc-TEG-N3 can be reacted with alkyne-functionalized polymers to create materials with specific properties, such as enhanced biocompatibility or targeted drug release.
Results and Outcomes: The development of biomaterials using alpha-GalNAc-TEG-N3 has resulted in novel drug delivery systems and scaffolds for tissue regeneration, with improved performance and integration with biological tissues.
Scientific Field: Metabolomics Summary of Application: Alpha-GalNAc-TEG-N3 is used in metabolic labeling to track the synthesis and turnover of biomolecules within living organisms .
Methods of Application: The compound is incorporated into metabolic precursors, which are then processed by the organism, incorporating the azide group into biomolecules that can be detected via click chemistry.
Results and Outcomes: This technique has provided valuable insights into metabolic pathways and the dynamics of biomolecule synthesis, contributing to our understanding of metabolism and disease.
Scientific Field: Peptide Chemistry Summary of Application: Alpha-GalNAc-TEG-N3 is used in solid-phase peptide synthesis for the selective modification of serine or threonine residues, which is crucial for the synthesis of glycopeptides and glycoproteins .
Methods of Application: The compound is introduced to the resin-bound peptide chain via its azide functionality, allowing for subsequent site-specific glycosylation through click chemistry.
Results and Outcomes: This method has enabled the efficient and selective synthesis of complex glycopeptides, which are important for studying protein glycosylation and developing glycosylated therapeutics .
Scientific Field: Nanomedicine Summary of Application: Alpha-GalNAc-TEG-N3 is utilized in the design of targeted drug delivery systems, such as liposomes and nanoparticles, to enhance the specificity and efficacy of drug treatments .
Methods of Application: The azide group of alpha-GalNAc-TEG-N3 is used to conjugate drugs or targeting ligands to the surface of delivery vehicles through click chemistry.
Results and Outcomes: Targeted delivery systems using alpha-GalNAc-TEG-N3 have shown improved targeting to specific tissues or cells, resulting in higher therapeutic indices and reduced side effects.
Scientific Field: Biomedical Engineering Summary of Application: Alpha-GalNAc-TEG-N3 is applied in tissue engineering to create functionalized scaffolds that support cell growth and tissue regeneration .
Methods of Application: The compound is incorporated into scaffold materials, providing azide groups that can be used to attach growth factors or other bioactive molecules via click chemistry.
Results and Outcomes: Scaffolds functionalized with alpha-GalNAc-TEG-N3 have been shown to promote cell adhesion and proliferation, enhancing tissue repair and regeneration.
Scientific Field: Analytical Chemistry Summary of Application: Alpha-GalNAc-TEG-N3 is used in the development of biosensors for the detection of biomarkers, pathogens, or environmental toxins .
Methods of Application: The compound is used to immobilize recognition elements, such as antibodies or aptamers, onto sensor surfaces, allowing for specific and sensitive detection.
Results and Outcomes: Biosensors employing alpha-GalNAc-TEG-N3 have demonstrated high sensitivity and specificity, making them valuable tools for diagnostic and environmental monitoring applications.
Scientific Field: Biochemistry Summary of Application: Alpha-GalNAc-TEG-N3 is used to study enzyme-substrate interactions and to develop inhibitors for enzymes involved in glycosylation processes .
Methods of Application: The compound is used as a mimic of natural glycosylation substrates, allowing researchers to investigate the binding and catalytic mechanisms of glycosyltransferases.
Results and Outcomes: Research using alpha-GalNAc-TEG-N3 has led to the identification of novel enzyme inhibitors, which have potential therapeutic applications in diseases related to glycosylation.
Scientific Field: Immunotherapy Summary of Application: Alpha-GalNAc-TEG-N3 is used in the development of immunotherapeutic agents, such as cancer vaccines and immune modulators .
alpha-GalNac-TEG-N3 is a synthetic molecule used in click chemistry, a powerful tool for bioconjugation, the process of linking biomolecules together []. It consists of an alpha-N-acetylgalactosamine (alpha-GalNAc) moiety, a triethylene glycol (TEG) linker, and an azide (N3) functional group []. The alpha-GalNAc group can target specific receptors on cells, while the azide group readily participates in click reactions with other molecules containing complementary functional groups like alkynes []. This targeted and efficient conjugation ability makes alpha-GalNac-TEG-N3 valuable for various research applications.
The key features of alpha-GalNac-TEG-N3's structure lie in its functional groups:
The primary chemical reaction involving alpha-GalNac-TEG-N3 is the CuAAC click reaction. This reaction can be represented by the following balanced equation (R represents the rest of the molecule attached to the alkyne):
alpha-GalNac-TEG-N3 + R-C≡CH -> alpha-GalNac-TEG-N=N-C(R)=CH-CH (Cu catalyst) (Triazole linkage)
This reaction is highly specific and efficient, forming a stable triazole linkage between the azide and alkyne groups. This allows researchers to easily conjugate various biomolecules like drugs, peptides, fluorophores, or nanoparticles to alpha-GalNac-TEG-N3 for targeted delivery or investigation [].
The mechanism of action of alpha-GalNac-TEG-N3 relies on its ability to target specific cells. The alpha-GalNAc moiety binds to galectin receptors on the cell surface, facilitating the internalization of the conjugated molecule into the cell []. This targeted delivery allows researchers to study cellular processes, deliver drugs to specific cell types, or image specific components within cells.